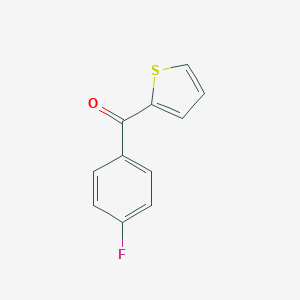

4-Fluorophenyl 2-thienyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTRJPXIYKYMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206618 | |

| Record name | 4-Fluorophenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-49-7 | |

| Record name | (4-Fluorophenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl 2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl 2 Thienyl Ketone and Analogues

Classical and Contemporary Synthetic Routes to Fluorinated Thienyl Ketones

The synthesis of fluorinated thienyl ketones, such as 4-fluorophenyl 2-thienyl ketone, is of significant interest due to their application as intermediates in the preparation of various commercially important compounds. chemicalbook.com A variety of synthetic methods, ranging from classical electrophilic aromatic substitution to modern cross-coupling reactions, have been developed to access these valuable molecular scaffolds.

Friedel-Crafts Acylation Approaches to Thienyl Ketone Scaffolds

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing aryl ketones, including thienyl ketones. byjus.comscribd.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, thiophene (B33073), with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation proceeds in several steps. First, the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acyl halide to form a highly electrophilic acylium ion (RCO⁺), which is stabilized by resonance. byjus.com This acylium ion then undergoes an electrophilic attack on the electron-rich thiophene ring, leading to the temporary loss of aromaticity and the formation of a complex. byjus.com Finally, deprotonation of this intermediate restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst. byjus.com

For the synthesis of this compound, this would involve the reaction of thiophene with 4-fluorobenzoyl chloride.

Table 1: Catalysts in Friedel-Crafts Acylation of Thiophene

| Catalyst Type | Example(s) | Key Characteristics |

| Traditional Lewis Acids | AlCl₃, SnCl₄, TiCl₄ | Often required in stoichiometric amounts, can be moisture-sensitive, and may lead to environmental concerns due to waste generation. |

| Zinc Halides | ZnCl₂, ZnBr₂, ZnI₂ | Can be effective in smaller, catalytic amounts, overcoming some of the drawbacks of traditional Lewis acids. google.com |

| Solid Acid Catalysts | HZSM-5, Hβ zeolites | Offer advantages such as high activity, good selectivity, environmental friendliness, and easy regeneration. researchgate.net Hβ zeolites, in particular, have shown excellent activity in the acylation of thiophene. |

The choice of catalyst can significantly impact the reaction's efficiency and environmental footprint. While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric quantities and can generate significant waste. In contrast, zinc halides have been shown to be effective in smaller amounts. google.com More recently, solid acid catalysts like zeolites have emerged as highly efficient and environmentally benign alternatives, offering high conversion rates and the ability to be recovered and reused. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Thienyl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orglibretexts.org These reactions offer a powerful and versatile alternative to classical methods for the synthesis of thienyl ketones. The general mechanism involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction, widely used for the formation of C-C bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com It is a valuable method for synthesizing biaryl compounds and has been applied to the preparation of precursors for important pharmaceuticals. mdpi.com

For the synthesis of this compound, a Suzuki-Miyaura coupling could involve the reaction of a thienylboronic acid with a 4-fluorophenyl halide or, conversely, a 4-fluorophenylboronic acid with a 2-halothiophene. For instance, 2-(4-fluorophenyl)thiophene, a related structure, can be synthesized by the Suzuki coupling of 4-fluorobenzeneboronic acid and 2-bromothiophene. chemicalbook.com The reaction is catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, in the presence of a base like potassium carbonate. chemicalbook.com

The choice of catalyst, ligands, and reaction conditions is crucial for the success of Suzuki-Miyaura couplings. libretexts.orgnih.gov Various palladium precursors and phosphine (B1218219) ligands have been developed to optimize the reaction for a wide range of substrates. libretexts.orgrsc.org

Table 2: Components in a Typical Suzuki-Miyaura Coupling

| Component | Example | Role in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the oxidative addition and reductive elimination steps. libretexts.orgnih.gov |

| Organoboron Reagent | 2-Thiopheneboronic acid, 4-Fluorophenylboronic acid | Acts as the nucleophilic partner in the transmetalation step. libretexts.orgchemicalbook.com |

| Organic Halide | 4-Fluorobromobenzene, 2-Bromothiophene | Acts as the electrophilic partner in the oxidative addition step. libretexts.orgchemicalbook.com |

| Base | K₂CO₃, Na₂CO₃ | Activates the organoboron reagent and facilitates the catalytic cycle. tcichemicals.comchemicalbook.com |

| Solvent | Toluene, DMF, Water | Provides the medium for the reaction to occur. tcichemicals.comchemicalbook.com |

Organometallic Reagent-Mediated Ketone Synthesis

Organometallic reagents are fundamental in organic synthesis for their ability to form new carbon-carbon bonds. mt.com Their utility stems from the polarized metal-carbon bond, which renders the carbon atom nucleophilic. libretexts.org Grignard reagents (organomagnesium halides) and organolithium compounds are among the most common organometallic reagents used for this purpose. libretexts.orgyoutube.com

A well-established method for ketone synthesis involves the reaction of a Grignard reagent with a nitrile. masterorganicchemistry.comlibretexts.org The Grignard reagent adds to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.com For the synthesis of this compound, this could involve the reaction of 2-thienylmagnesium bromide with 4-fluorobenzonitrile (B33359) or 4-fluorophenylmagnesium bromide with 2-cyanothiophene.

The general steps for this synthesis are:

Formation of the Grignard Reagent: An organohalide reacts with magnesium metal in an ether solvent. chemguide.co.uk

Reaction with Nitrile: The Grignard reagent attacks the electrophilic carbon of the nitrile. libretexts.org

Hydrolysis: The resulting imine salt is hydrolyzed with aqueous acid to produce the ketone. masterorganicchemistry.comlibretexts.org

The reactivity of organometallic reagents necessitates careful control of reaction conditions, particularly the exclusion of water and other acidic protons, as these reagents are also strong bases. libretexts.org

Stereoselective Synthesis of Ketone Precursors

While the synthesis of the ketone itself is typically achiral, the preparation of chiral precursors or the stereoselective reduction of the resulting ketone to a chiral alcohol are important synthetic strategies. For instance, the stereoselective synthesis of a 4'-α-fluoro-methyl carbocyclic sugar moiety has been achieved starting from a carbocyclic ketone. researchgate.net This highlights the importance of ketones as intermediates in the synthesis of complex, stereochemically defined molecules.

The synthesis of such precursors can involve several key steps:

Stereoselective reduction: The reduction of a ketone to an alcohol can be achieved with high stereoselectivity using various reagents. For example, the use of sodium borohydride (B1222165) in the presence of cerium chloride can lead to the formation of a specific stereoisomer. researchgate.net

Functional group manipulations: Subsequent reactions, such as protection of hydroxyl groups, oxidation, and fluorination, can be carried out to build the desired complexity. researchgate.net

These methods underscore the versatility of the ketone functional group as a handle for introducing stereocenters and further functionalization.

Green Chemistry Approaches and Solvent-Free Protocols for Ketone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a field known as green chemistry. mdpi.comejcmpr.com The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. mdpi.comresearchgate.net

For the synthesis of ketones, several green approaches have been explored:

Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce waste and simplify purification. For example, a solvent-free Friedel-Crafts acylation has been reported using zinc oxide as a catalyst under microwave irradiation. organic-chemistry.org Another study demonstrated a solvent-free acylation of thiophene using a zeolite catalyst. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally benign options is encouraged. Water is an attractive green solvent, and Suzuki-Miyaura cross-coupling reactions have been successfully performed in aqueous media. tcichemicals.com

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. Solid acid catalysts, as mentioned in the context of Friedel-Crafts acylation, are a prime example. researchgate.net

These green chemistry approaches offer promising alternatives to traditional synthetic methods, leading to more sustainable and efficient processes for producing valuable chemical compounds. unibo.it

Advanced Functionalization and Derivatization Strategies

The modification of core ketone structures through the introduction of specific functional groups or the construction of new heterocyclic rings is crucial for developing novel compounds with tailored properties.

Introduction of Fluorine Atoms in Ketone Architectures

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and bioavailability. nih.gov This makes fluorination a key strategy in medicinal chemistry. acs.org

Several methods exist for introducing fluorine into ketone architectures. Electrophilic fluorination using reagents like Selectfluor® can install fluorine atoms at the α-position of a ketone. scispace.comorganic-chemistry.org The reactivity in these reactions is often governed by the stability of the enol or enolate intermediate; cyclic β-diketones that readily form enols can be fluorinated under mild conditions, though difluorination can sometimes occur. scispace.com Another approach involves the nucleophilic fluorination of aromatic systems, such as the Halex process, where a halogen on an electron-deficient arene is exchanged for fluoride. For aryl ketones, methods like the Balz–Schiemann reaction, which involves the thermal decomposition of aryldiazonium tetrafluoroborate (B81430) salts, provide a pathway to fluorinated aromatic rings. acs.org The development of transition-metal-catalyzed methods is also a frontier in this field, aiming for direct and regioselective C-H to C-F conversions.

Table 1: Comparison of Fluorination Methods for Ketones

| Method | Reagent Type | Typical Substrate | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Electrophilic (e.g., Selectfluor®) | Ketones (via enol/enolate) | Often targets the α-position; reactivity depends on enol stability. scispace.comorganic-chemistry.org |

| Nucleophilic Aromatic Substitution (e.g., Halex Process) | Nucleophilic (e.g., KF) | Electron-deficient Aryl Halides | Halogen exchange for fluorine; requires specific substrate electronics. |

| Balz-Schiemann Reaction | Diazonium Salt Decomposition | Aryl Amines (via diazonium salts) | Classic method for introducing fluorine onto an aromatic ring. acs.org |

Heterocyclization and Cycloaddition Reactions in Thiophene Derivative Synthesis

The thiophene ring is a vital component of many functional molecules. nih.gov Its synthesis often involves heterocyclization reactions, where an acyclic precursor is transformed into a cyclic structure.

Classical methods for thiophene synthesis include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent. pharmaguideline.comchemtube3d.com The Gewald reaction is another prominent method, typically involving the condensation of a ketone or aldehyde with a β-acetonitrile in the presence of elemental sulfur to yield 2-aminothiophenes. pharmaguideline.com

More modern approaches often rely on the metal-catalyzed heterocyclization of functionalized alkynes containing a sulfur atom. nih.gov These methods can offer high regioselectivity and atom economy. nih.gov For instance, the iodocyclization of 1-mercapto-3-alkyn-2-ols in the presence of iodine provides a direct, one-step route to substituted thiophenes. rsc.org Thiophene S-oxides can also act as dienes in [4+2] cycloaddition reactions, providing a pathway to complex polycyclic systems that can subsequently be converted to substituted arenes. researchtrends.nettandfonline.com

Table 2: Selected Methods for Thiophene Synthesis

| Reaction Name | Key Reactants | Reagent/Catalyst | Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P4S10 or Lawesson's Reagent | Substituted thiophene. pharmaguideline.comchemtube3d.com |

| Gewald Reaction | Ketone, β-acetonitrile, Sulfur | Base | 2-Aminothiophene. pharmaguideline.com |

| Fiesselmann Synthesis | Thioglycolic acid, α,β-acetylenic ester | Base | 3-Hydroxy-2-thiophenecarboxylic acid. |

Formation of Related Heterocyclic Scaffolds Utilizing Ketone Intermediates

Ketones are versatile intermediates for the synthesis of a wide array of other heterocyclic systems, including furans, pyrroles, and N-fused heterocycles. dntb.gov.ua The Paal-Knorr synthesis, for example, is not limited to thiophenes; 1,4-dicarbonyl compounds can be condensed with ammonia (B1221849) or primary amines to yield pyrroles, or undergo acid-catalyzed dehydration to form furans. pharmaguideline.comyoutube.com

The Hantzsch pyrrole (B145914) synthesis provides a complementary route, reacting α-halo ketones with β-keto esters in the presence of ammonia. youtube.com Similarly, the Feist-Benary synthesis produces furans from the reaction of α-halo ketones with β-dicarbonyl compounds. youtube.com More complex N-fused heterocycles can be accessed through innovative strategies, such as an aromatization-driven intramolecular acyl transfer that converts heteroaryl ketones into fused-ring systems. nih.gov Furthermore, 1,4-diketones, which can be synthesized via methods like the Stetter reaction, serve as key precursors for furan (B31954) and pyrrole derivatives through subsequent intramolecular cyclization. mdpi.com

Catalytic Strategies in Ketone Synthesis

Catalysis offers efficient and selective routes to ketones, often with high atom economy and under mild conditions. Both transition metals and non-metal-based catalysts play crucial roles.

Transition Metal-Catalyzed Processes (e.g., Rhodium, Cobalt, Nickel)

Transition metals are powerful catalysts for constructing the carbon-carbon bonds necessary for ketone synthesis. A variety of coupling reactions have been developed for the synthesis of (het)aryl ketones. nih.gov

Rhodium (Rh): Rhodium catalysts are effective in various transformations. They can catalyze the conjugate addition of aromatic ketones to unsaturated compounds like allylic alcohols, using the ketone's carbonyl group as a directing group to achieve C-H activation. mdpi.com Rhodium has also been used for the methylation of ketones using methanol (B129727) via a hydrogen-borrowing mechanism and for the deoxygenation and borylation of ketones. nih.govacs.orgrsc.org A rhodium-catalyzed tandem C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes provides access to polysubstituted α,β-unsaturated ketones. acs.org

Cobalt (Co): Cobalt catalysts are utilized in the α-alkylation of ketones with primary alcohols through a hydrogen-borrowing strategy. acs.org They can also catalyze the decarboxylative oxidation of benzylic redox-active esters to produce aromatic ketones and aldehydes. researchgate.netrsc.org A dual photo/cobalt catalytic system enables the direct coupling of primary alcohols and alkenes to form ketones under mild conditions. bohrium.com Additionally, cobalt(II) chloride catalyzes a one-pot, three-component coupling of ketones, aldehydes, and acetonitrile (B52724) to yield β-acetamido ketones. rsc.org

Nickel (Ni): Nickel catalysis is effective for the dehydrogenative cross-coupling of primary alcohols with organotriflates to yield ketones. acs.orgnih.govfao.org This process involves the in-situ generation of an aldehyde, which then undergoes a carbonyl-Heck type reaction. acs.org Nickel catalysts also enable the α-alkylation of ketones via the dehydrogenative coupling of primary and secondary alcohols. bohrium.com Furthermore, a nickel terpyridine catalyst can couple N-alkyl pyridinium (B92312) salts with activated carboxylic acids to synthesize a broad range of complex ketones. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Ketone Syntheses

| Metal | Reaction Type | Reactants | Key Feature |

|---|---|---|---|

| Rhodium | C-H Alkylation | Aromatic ketone, Allylic alcohol | Carbonyl-directed C-H activation. mdpi.com |

| Cobalt | α-Alkylation | Ketone, Primary alcohol | Hydrogen-borrowing mechanism. acs.org |

Organocatalytic and Biocatalytic Approaches (e.g., Bioreduction)

In line with the principles of green chemistry, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems. dntb.gov.ua

Organocatalysis utilizes small organic molecules to catalyze reactions. For instance, the synergistic merger of photoredox catalysis and amine organocatalysis allows for the direct β-coupling of cyclic ketones with aryl ketones. nih.gov This method involves the generation of two distinct radical species that combine to form γ-hydroxyketone products. nih.gov Organocatalytic cascade reactions have also been developed for the chemo- and enantioselective synthesis of complex ketone analogs.

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. nih.gov A key application in ketone chemistry is the asymmetric reduction of prochiral ketones to produce enantiopure chiral alcohols, which are valuable building blocks. nih.govtaylorfrancis.com This is often achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can be employed as isolated enzymes or within whole-cell systems. mdpi.comnih.gov Whole-cell biocatalysts are often preferred for practical applications as they contain endogenous systems for regenerating necessary cofactors (like NADH or NADPH). mdpi.comnih.gov The development of high-throughput screening methods, such as using enzymes coated on polystyrene beads ("Biobeads"), facilitates the rapid discovery and optimization of these biocatalytic reductions. rsc.org

Dual Catalysis Systems for Ketone Formation

Dual catalysis represents an advanced strategy in organic synthesis where two distinct catalytic cycles operate synergistically within a single reaction vessel to achieve a transformation that is challenging or inefficient with a single catalyst. nih.govthieme.de This approach enables novel bond constructions and can provide high levels of control over reaction outcomes under mild conditions. nih.govacs.org In the context of ketone synthesis, dual catalysis often involves the combination of a photocatalyst with a transition-metal catalyst, an organocatalyst, or a Lewis acid to generate and manipulate reactive intermediates in a controlled manner. nih.govthieme.deresearchgate.net

A significant area of development is the combination of photocatalysis with other catalytic forms. nih.gov In these systems, one catalyst absorbs light to activate an organic substrate, often through photoinduced electron transfer or energy transfer, while a second, independent catalyst engages the resulting reactive intermediate to complete the desired bond formation. nih.gov

One innovative dual-catalytic strategy provides a unique route to α-arylated ketones through the structural isomerization of readily available allylic alcohols. researchgate.net This method employs a combination of a cobalt catalyst and a photocatalyst under reductive conditions. researchgate.net The process is initiated by a hydrogen atom transfer (HAT) from a cobalt-hydride species to the alkene of the allylic alcohol. The resulting carbon-centered radical then undergoes a rearrangement, ultimately leading to the formation of the more synthetically challenging α-arylated ketone product. researchgate.net This approach circumvents the difficulties associated with the direct arylation of ketones, such as issues with regioselectivity in unsymmetrical ketones. researchgate.net

Research Findings in Dual Catalysis for Ketone Synthesis

The synergistic interplay between different catalytic entities has opened new pathways for ketone formation. Researchers have successfully implemented various dual catalysis systems, demonstrating the versatility of this approach for constructing complex ketone structures.

Table 1: Dual-Catalytic Structural Isomerisation for α-Arylated Ketone Synthesis. researchgate.net

| Catalyst System | Reagents | Product Type | Key Feature |

|---|---|---|---|

| Cobalt Catalyst & Photocatalyst | Allylic Alcohols, Hantzsch Ester | α-Arylated Ketones | Isomerization via HAT-initiated rearrangement |

Another powerful dual-catalysis approach combines enamine catalysis with transition metal catalysis for the intramolecular alkylation of ketones with unactivated olefins. researchgate.net In this system, a bifunctional ligand like 2-aminopyridine (B139424) first reacts with the ketone to form an enamine. A low-valent transition metal, such as rhodium or ruthenium, then activates a C-H bond in the enamine, facilitating the cyclization with a pendent olefin. researchgate.net This method is atom-economical and can be performed under pH- and redox-neutral conditions. researchgate.net The choice of metal catalyst can influence the resulting ring size, with rhodium favoring five-membered rings and ruthenium promoting the formation of six-membered rings. researchgate.net

Table 2: Intramolecular Ketone Alkylation via Dual Activation Catalysis. researchgate.net

| Catalyst System | Substrate Type | Product | Selectivity |

|---|---|---|---|

| [{Rh(coe)2Cl}2] / 2-Aminopyridine | Ketone with pendent olefin | Five-membered ring ketones | Effective for 5-membered ring formation |

The synergy between photocatalysis and Lewis acid catalysis has also been explored. nih.gov For instance, the enantioselective reductive cross-coupling of nitrones with aromatic aldehydes to form vicinal hydroxyamino alcohols proceeds through a dual catalytic system involving a ruthenium photocatalyst and a chiral Lewis acid. researchgate.net The process involves the formation of a ketyl radical from the aldehyde, which is orchestrated by the photocatalyst. The chiral Lewis acid, coordinated to the nitrone, then controls the stereochemistry of the subsequent radical-radical coupling. researchgate.net This highlights how dual catalysis can generate reactive radical intermediates like ketyls and control their subsequent reactions with high stereoselectivity. nih.govresearchgate.net

Table 3: Enantioselective Reductive Cross-Coupling via Dual Catalysis. researchgate.net

| Photocatalyst | Lewis Acid / Ligand | Substrates | Yield (Combined) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |

|---|

Chemical Reactivity and Transformation Studies of 4 Fluorophenyl 2 Thienyl Ketone

Selective Oxidation and Reduction Reactions

Oxidation of Sulfur and Carbonyl Moieties

The presence of both a sulfur atom within the thiophene (B33073) ring and a carbonyl group provides multiple sites for oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation alters the electronic properties and steric profile of the molecule, which can be useful in the synthesis of new compounds. The reactivity of the carbonyl group itself towards oxidation is generally low under standard conditions, as ketones are resistant to further oxidation without cleavage of carbon-carbon bonds.

Reduction of Ketone Functionality to Alcohols

The ketone group of 4-fluorophenyl 2-thienyl ketone can be readily reduced to a secondary alcohol, (4-fluorophenyl)(thiophen-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents act as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity and compatibility with protic solvents like methanol (B129727) or ethanol. libretexts.orgresearchgate.net LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org While both are effective for reducing ketones, LiAlH₄ can also reduce other functional groups like esters and carboxylic acids, which NaBH₄ typically does not. libretexts.org The choice of reducing agent can therefore be critical in multi-functionalized molecules.

The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated by a protic solvent or during a separate workup step to yield the final alcohol product. libretexts.org

Table 1: Common Reducing Agents for Ketone Reduction

| Reagent | Formula | Strength | Solvent | Notes |

| Sodium Borohydride | NaBH₄ | Mild | Protic (e.g., MeOH, EtOH) | Chemoselective for aldehydes and ketones. libretexts.orgscielo.org.mx |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aprotic (e.g., Et₂O, THF) | Reduces a wide range of carbonyl compounds. libretexts.orglibretexts.org |

Nucleophilic and Electrophilic Substitution Reactions

The aromatic rings of this compound are susceptible to both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): The 4-fluorophenyl ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing ketone group and the fluorine atom. libretexts.org The fluorine atom, being a good leaving group in this context, can be displaced by various nucleophiles. youtube.com Electron-withdrawing groups, especially those positioned ortho and para to the leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgnih.gov

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than the benzene (B151609) ring. The sulfur atom can donate electron density to the ring, activating it towards attack by electrophiles. Substitution typically occurs at the C5 position, which is para to the carbonyl group, or at the C3 position. The directing effect of the carbonyl group, which is deactivating, must be considered.

Cross-Coupling and C-H Functionalization Reactions

Modern synthetic methods like palladium-catalyzed cross-coupling reactions and C-H functionalization have expanded the synthetic utility of aryl ketones.

Cross-Coupling Reactions: The C-F bond in the 4-fluorophenyl ring and C-H bonds in both rings can potentially participate in cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds. nih.gov These reactions typically involve a palladium catalyst and a suitable coupling partner, like a boronic acid or an organostannane, to introduce new aryl or alkyl groups. nih.govresearchgate.net

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the molecule. nih.gov This strategy avoids the need for pre-functionalized starting materials. For ketones, C-H functionalization can be directed by the carbonyl group to occur at specific positions on the aromatic rings. nih.govchemrxiv.org For instance, palladium-catalyzed C-H arylation can introduce new aryl groups at positions ortho to the ketone.

Cycloaddition Reactions and Annulation Processes

The dienophilic nature of the α,β-unsaturated ketone system within the thiophene ring, as well as the potential for the thiophene ring itself to act as a diene, allows for participation in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The thiophene ring, though aromatic, can undergo Diels-Alder reactions under certain conditions, acting as the diene component. libretexts.org More commonly, the conjugated system of the ketone and the thiophene ring can act as a dienophile, reacting with a suitable diene to form a six-membered ring. libretexts.orgresearchgate.net These reactions are powerful tools for constructing complex cyclic systems. libretexts.orgnih.gov

Annulation Processes: Annulation refers to the formation of a new ring onto an existing one. This compound can be a substrate for various annulation strategies to build fused heterocyclic systems. For example, a reaction with a bifunctional reagent could lead to the construction of a new ring fused to the thiophene or phenyl ring.

Reactivity in Cascade and Multicomponent Reactions

The multiple reactive sites in this compound make it a suitable candidate for cascade (or tandem) and multicomponent reactions (MCRs).

Cascade Reactions: A cascade reaction involves two or more sequential transformations where the product of the first reaction is the substrate for the next, all occurring in a single pot. rsc.org For example, a reaction sequence could be initiated at the ketone, followed by a cyclization involving one of the aromatic rings.

Multicomponent Reactions: MCRs involve the reaction of three or more starting materials in a single operation to form a product that contains portions of all the reactants. chemicalpapers.com The ketone functionality can participate in MCRs like the Biginelli or Hantzsch reactions under appropriate conditions, leading to the efficient synthesis of complex heterocyclic structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.

1H NMR Spectroscopy

The ¹H NMR spectrum of 4-Fluorophenyl 2-thienyl ketone provides crucial information about the arrangement of protons in the molecule. The aromatic protons on the 4-fluorophenyl ring typically appear as a complex multiplet due to fluorine-proton coupling. The protons on the thiophene (B33073) ring also exhibit characteristic shifts and coupling patterns, allowing for their unambiguous assignment.

13C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton. nih.gov The carbonyl carbon (C=O) shows a characteristic downfield shift, typically appearing in the range of 180-200 ppm. The carbons of the 4-fluorophenyl and 2-thienyl rings also have distinct chemical shifts, which are influenced by the electron-withdrawing nature of the fluorine atom and the heteroaromatic character of the thiophene ring, respectively. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Derivatives This table provides an illustrative example of typical chemical shifts. Actual values may vary based on solvent and experimental conditions.

| Carbon Atom | Typical Chemical Shift (ppm) |

| Carbonyl (C=O) | ~181.5 |

| Thiophene C2 | ~140.5 |

| Thiophene C5 | ~138.9 |

| Thiophene C3 | ~134.0 |

| Thiophene C4 | ~129.1 |

| Fluorophenyl C1' | ~135.4 |

| Fluorophenyl C4' | ~163.2 (d, JC-F ≈ 250 Hz) |

| Fluorophenyl C2'/C6' | ~130.5 (d, JC-F ≈ 9 Hz) |

| Fluorophenyl C3'/C5' | ~115.9 (d, JC-F ≈ 22 Hz) |

Data compiled from related structures and spectroscopic principles. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of a compound. The mass spectrum of this compound confirms its molecular weight of 206.24 g/mol . nih.gov

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation. The major fragmentation of ketones typically involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this results in the formation of several key fragment ions. The most prominent fragmentation pathways include:

α-cleavage: Loss of the 4-fluorophenyl or the 2-thienyl radical to form acylium ions. chemguide.co.ukthieme-connect.de

[M - C₄H₃S]⁺: Formation of the 4-fluorobenzoyl cation.

[M - C₆H₄F]⁺: Formation of the 2-thenoyl cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the acylium ions. nih.gov

Table 2: Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 206 | [C₁₁H₇FOS]⁺ (Molecular Ion) |

| 123 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |

| 111 | [C₅H₃OS]⁺ (2-Thenoyl cation) |

| 95 | [C₆H₄F]⁺ (4-Fluorophenyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Data based on typical fragmentation patterns of aromatic ketones. nih.govchemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. For aromatic ketones, this peak is typically observed in the range of 1630-1680 cm⁻¹. pressbooks.pubspectroscopyonline.com The conjugation of the carbonyl group with both the 4-fluorophenyl and 2-thienyl rings influences the exact position of this band. spectroscopyonline.com

Other significant absorptions include:

C-F Stretch: A strong band in the region of 1250-1100 cm⁻¹ is indicative of the carbon-fluorine bond.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. vscht.cz

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings. libretexts.org

Thiophene Ring Vibrations: The thiophene ring exhibits characteristic vibrations, including C-S stretching, which contribute to the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1230 | Strong | C-F Stretch |

| ~850-700 | Strong | C-H Bending (Aromatic) |

Data compiled from established IR correlation tables and analysis of similar compounds. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. youtube.com

Due to the presence of the aromatic rings and the carbonyl group, which act as chromophores, the molecule exhibits characteristic π → π* and n → π* transitions. upenn.edu

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* antibonding orbitals. youtube.com The extended conjugation in the molecule shifts these absorptions to longer wavelengths (bathochromic shift).

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. youtube.com These transitions are often observed as a shoulder on the more intense π → π* bands.

The solvent environment can influence the position and intensity of these absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition.

Fluorescence Spectroscopy and Luminescence Studies

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, conjugated aromatic ketones can exhibit fluorescence. nih.gov

Upon excitation at a wavelength corresponding to an absorption band, this compound can potentially relax to the ground state by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular structure and the surrounding environment. The presence of the fluorine atom and the thiophene ring can influence the luminescent properties of the molecule. Factors such as solvent polarity and the presence of quenchers can significantly affect the intensity and characteristics of the fluorescence emission. Studies on similar aromatic ketones have shown that the nature of the substituents on the aromatic rings plays a crucial role in their photophysical behavior. nih.gov

Computational and Theoretical Chemistry of 4 Fluorophenyl 2 Thienyl Ketone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-fluorophenyl 2-thienyl ketone, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. researchgate.netresearchgate.netsemanticscholar.orgsciety.org

The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface. semanticscholar.org These calculations confirm that the molecule settles into a stable conformation, and vibrational frequency analysis is typically performed to ensure that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. semanticscholar.org

The electronic structure analysis reveals details about the distribution of electrons within the molecule. The presence of the electron-withdrawing fluorine atom and the sulfur-containing thiophene (B33073) ring significantly influences the electronic environment of the carbonyl group. researchgate.net DFT calculations can quantify this influence through parameters like Mulliken atomic charges and dipole moments.

Table 1: Representative Optimized Geometrical Parameters of this compound (Based on DFT/B3LYP Calculations of Analogous Structures)

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-F | ~1.35 Å | |

| C-S (Thiophene) | ~1.72 Å | |

| C-C (Bridge) | ~1.49 Å | |

| Bond Angle | C-C-O (Carbonyl) | ~121° |

| F-C-C (Phenyl) | ~118° | |

| C-S-C (Thiophene) | ~92° | |

| Dihedral Angle | Phenyl-C-C=O | Defines the twist between the rings |

Note: The values presented are typical and based on DFT calculations for structurally related molecules. Actual values may vary based on the specific basis set and computational method used.

Conformational Analysis and Tautomeric Equilibria Studies

Furthermore, as a ketone, this compound can theoretically exist in equilibrium with its enol tautomer. mdpi.com Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. researchgate.netscience.gov

Keto Form: (4-fluorophenyl)(thiophen-2-yl)methanone Enol Form: (Z/E)-1-(4-fluorophenyl)-1-(thiophen-2-yl)ethen-1-ol

Computational methods can be used to calculate the relative energies of the keto and enol forms to predict the equilibrium position. For most simple ketones, the keto form is significantly more stable. nih.gov However, factors like intramolecular hydrogen bonding or conjugation can stabilize the enol form. DFT calculations can also model the transition state of the tautomerization reaction, providing the energy barrier for the interconversion. nih.gov

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.orgsciety.orgresearchgate.net The MEP surface is color-coded to represent different potential values. For this compound, the most negative potential (typically colored red) is localized on the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms, while the aromatic rings present areas of intermediate potential.

Table 2: Representative NBO Analysis Data - Major Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(1) O | π(C-C) (Phenyl) | High | Resonance stabilization |

| LP(1) O | π(C-C) (Thienyl) | High | Resonance stabilization |

| LP(1) S | π(C=C) (Thienyl) | Moderate | Intramolecular charge transfer |

| π(C-C) (Phenyl) | π(C=O) | Moderate | Conjugative interaction |

Note: This table illustrates the types of interactions expected. LP denotes a lone pair, and π denotes an antibonding pi orbital.*

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT) and calculations of nuclear magnetic shieldings, are powerful tools for predicting and interpreting spectroscopic data. semanticscholar.orgsciety.orgresearchgate.net

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sciety.orgresearchgate.net The analysis provides the absorption wavelength (λmax) and the oscillator strength (f) for each transition. For this compound, key transitions are expected to be of the π → π* and n → π* type, involving the aromatic rings and the carbonyl group.

IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model. researchgate.netsemanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental signals.

Table 3: Representative Computationally Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value/Range | Assignment |

| UV-Vis (TD-DFT) | λmax | ~280-320 nm | π → π* transition |

| λmax | ~340-380 nm | n → π* transition | |

| IR (DFT) | Wavenumber | ~1650-1680 cm⁻¹ | C=O stretching |

| Wavenumber | ~1220-1240 cm⁻¹ | C-F stretching | |

| ¹³C NMR (GIAO) | Chemical Shift (δ) | ~180-190 ppm | Carbonyl carbon (C=O) |

| Chemical Shift (δ) | ~160-165 ppm (JC-F) | Phenyl carbon attached to F | |

| ¹H NMR (GIAO) | Chemical Shift (δ) | ~7.0-8.0 ppm | Aromatic protons |

Note: These are illustrative values based on computational studies of similar compounds. Experimental conditions and solvents can influence actual spectral data.

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the mechanism of nucleophilic addition to the carbonyl carbon can be modeled. DFT calculations can determine the structure and energy of the transition state for the attack of a nucleophile, providing the activation energy barrier for the reaction. researchgate.net This allows for a comparison of the reactivity of different nucleophiles and an understanding of how the electronic properties of the fluorophenyl and thienyl rings influence the reaction rate.

Similarly, mechanisms for electrophilic substitution on either the fluorophenyl or thienyl ring can be investigated. Computational models can help predict the regioselectivity of such reactions by comparing the activation energies for attack at different positions on the rings. The study of reaction mechanisms through computational modeling provides a molecular-level understanding that is often difficult to obtain through experimental means alone.

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular and crystal structure of 4-fluorophenyl 2-thienyl ketone.

Molecular Structure Determination: The primary outcome of a single-crystal X-ray diffraction experiment is the elucidation of the molecular structure. This includes the precise measurement of:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule, particularly the rotation around the single bonds connecting the phenyl and thienyl rings to the central carbonyl group.

Crystal Structure Determination: Beyond the individual molecule, X-ray diffraction determines how the molecules are arranged in the crystal lattice. Key crystallographic parameters that would be determined include:

Crystal System: The classification of the crystal lattice based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Value |

| Chemical Formula | C₁₁H₇FOS |

| Formula Weight | 206.24 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interactions and Packing Efficiency

Once the crystal structure is determined, Hirshfeld surface analysis can be employed to investigate intermolecular interactions and crystal packing. This computational method partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal.

Intermolecular Interactions: The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance) to visualize and quantify intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate close contacts, highlighting potential hydrogen bonds and other significant interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts, showing the proportion of the surface involved in different types of atomic interactions (e.g., H···H, C···H, O···H, F···H).

For this compound, this analysis would be crucial to understand the role of the fluorine and sulfur atoms in directing the crystal packing through non-covalent interactions.

Packing Efficiency: The analysis of the Hirshfeld surface also provides insights into the packing efficiency of the molecules in the crystal. The absence of significant voids in the crystal packing, as visualized by the Hirshfeld surface, would suggest efficient packing.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is shown in the table below.

| Contact Type | Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| F···H/H···F | Data not available |

| S···H/H···S | Data not available |

| Other | Data not available |

Elucidation of Hydrogen Bonding Networks and Crystal Engineering Principles

The principles of crystal engineering aim to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions.

Hydrogen Bonding Networks: In the case of this compound, the potential for hydrogen bonding is of particular interest. While the molecule does not possess strong hydrogen bond donors, weak C–H···O, C–H···F, and C–H···S hydrogen bonds are expected to play a significant role in the crystal structure. The carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. The analysis of the crystal structure would reveal the geometry and connectivity of these weak hydrogen bonds, identifying any characteristic motifs such as chains or dimers.

Crystal Engineering Principles: The study of the crystal structure of this compound would contribute to the broader understanding of crystal engineering. It would provide an example of how the interplay of various weak interactions, including those involving organic fluorine and sulfur, directs the self-assembly of molecules in the solid state. This knowledge is valuable for the rational design of new materials with specific packing arrangements and, consequently, tailored physical and chemical properties.

Biological and Pharmacological Investigations of 4 Fluorophenyl 2 Thienyl Ketone and Analogues

Mechanisms of Biological Activity and Molecular Target Interactions

The biological effects of 4-fluorophenyl 2-thienyl ketone and its analogues are underpinned by their interactions with various molecular targets, leading to the modulation of cellular functions. Investigations have explored their roles in enzyme inhibition, binding to macromolecules, and the subsequent impact on cell fate and signaling pathways.

While direct studies on this compound are limited, research on related thienyl-containing compounds suggests a potential for enzyme inhibition. Thienyl ketones may act as inhibitors for certain enzymes involved in metabolic pathways. For instance, treatment with Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs that block glucose reabsorption in the kidneys, has been associated with a modest increase in systemic ketone levels, which may contribute to their therapeutic effects. nih.govnih.gov SGLT2 inhibitors work by preventing the reabsorption of glucose in the proximal convoluted tubules, leading to its excretion in urine. youtube.comyoutube.com This process can lead to a metabolic state where the body utilizes fats for energy, producing ketones. youtube.com

Analogues of this compound have demonstrated inhibitory activity against key enzymes in cancer progression. A series of thieno[2,3-d]pyrimidine (B153573) derivatives were evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), with the most active compound, 5b , showing potent inhibition against both wild-type EGFR (EGFRWT) and mutant EGFRT790M. nih.gov Furthermore, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), enzymes critical for the reprogrammed glucose metabolism seen in proliferating tumor cells. nih.gov

Molecular docking studies have provided insight into how thienyl ketone analogues may interact with biological macromolecules. These computational methods predict the binding affinity and orientation of a ligand within the active site of a protein. rjptonline.orgamazonaws.com

Docking studies on thieno[2,3-d]pyrimidine derivatives revealed their binding modes within the active sites of both wild-type and mutant forms of EGFR. The most potent compound, 5b , exhibited a binding pattern similar to the known inhibitor erlotinib, forming a key hydrogen bond with the Met769 residue and multiple hydrophobic interactions within the active site. nih.gov In another study, newly synthesized fluorinated thiazolidin-4-one derivatives were docked against the C-KIT Tyrosine Kinase protein (PDB: 1T46), with several compounds showing strong affinity through hydrogen bonding with the amino acid LYS623. rjptonline.org Additionally, a bioactive carbamate (B1207046) derivative of tetrahydrobenzo[b]thiophene, 3b , showed a strong binding affinity for the colchicine (B1669291) binding site of tubulin, suggesting a potential mechanism for its cytotoxic effects. nih.gov These studies collectively indicate that the thienyl scaffold can be effectively utilized to design molecules that bind to specific protein targets implicated in disease.

A significant area of investigation for thienyl ketone analogues is their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. Derivatives of thienyl ketones have been shown to trigger apoptosis in cancer cells by activating specific signaling pathways.

Studies on various analogues have demonstrated these effects across multiple cancer cell lines. For example, one thiophene-chalcone derivative, 15e , was found to induce apoptosis in A549 lung cancer cells. researchgate.net Similarly, new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds were reported to enhance cellular late apoptosis. researchgate.net In an investigation of thieno[2,3-d]pyrimidine derivatives, compound 5b was a potent inducer of both early and late apoptosis in A549 cells. nih.gov

Furthermore, these compounds can arrest the cell cycle, preventing cancer cells from dividing. A tetrahydrobenzo[b]thiophene derivative, compound 4 , induced apoptosis in MCF-7 breast cancer cells, with a notable increase in both early (2.3-fold) and late (6.6-fold) apoptotic populations compared to untreated cells. mdpi.com Other ketone-containing compounds, such as raspberry ketone, have been shown to cause cell cycle arrest at the G1-S phase transition in colorectal cancer cells. nih.gov A flavonoid named prunetrin (B192197) was also found to arrest the cell cycle in the G2/M phase in Hep3B liver cancer cells. nih.gov

| Compound/Analogue Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Thiophene-Chalcone Derivative (15e) | A549 (Lung) | Induction of apoptosis | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative (5b) | A549 (Lung) | Induction of early and late apoptosis; G1 and G2/M phase arrest | nih.gov |

| Tetrahydrobenzo[b]thiophene Derivative (4) | MCF-7 (Breast) | 2.3-fold increase in early apoptosis; 6.6-fold increase in late apoptosis | mdpi.com |

| Thieno-thiazole Derivatives | Liver Cancer Cells | Significant G1 phase arrest; enhancement of late apoptosis | researchgate.net |

| Prunetrin (Flavonoid) | Hep3B (Liver) | G2/M phase arrest | nih.gov |

| Raspberry Ketone | Colorectal Cancer Cells | G1-S phase arrest | nih.gov |

The antiproliferative and pro-apoptotic effects of thienyl ketone analogues are mediated by their influence on critical cellular signaling pathways. Ketone bodies in general, such as β-hydroxybutyrate (βOHB), can function as signaling molecules, for example, by inhibiting histone deacetylases (HDACs), which in turn regulates gene expression related to metabolism and aging. nih.gov βOHB can also modulate inflammatory responses through pathways like NF-κB. nih.gov

Specific analogues of this compound have been shown to target key cancer-related pathways. The thieno[2,3-d]pyrimidine derivative 5b was found to upregulate the pro-apoptotic BAX gene and downregulate the anti-apoptotic Bcl-2 gene in A549 cells, leading to an 8.3-fold increase in the BAX/Bcl-2 ratio, which favors apoptosis. nih.gov In liver cancer cells, the flavonoid prunetrin was shown to induce apoptosis by inhibiting the Akt/mTOR signaling pathway while simultaneously activating the p38-MAPK pathway. nih.gov In colorectal cancer, raspberry ketone exerts its cell cycle arresting effects by inhibiting the Wnt/β-catenin pathway and downregulating the expression of CyclinD1/CDK4. nih.gov Studies on raspberry ketone have also shown it can alter protein and carbohydrate metabolism, with integrative analysis pointing to the purine (B94841) pathway as a key target. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of this compound analogues has been assessed through numerous studies evaluating their cytotoxic effects on cancer cells (in vitro) and their ability to reduce tumors in living organisms (in vivo).

A wide range of thienyl-containing heterocyclic compounds have demonstrated significant cytotoxic activity against various human cancer cell lines. researchgate.net The α,β-unsaturated ketone structural motif, present in chalcones, is often associated with this activity. nih.gov

In vitro studies have quantified the potency of these compounds using the IC50 value, which represents the concentration required to inhibit the growth of 50% of cancer cells. For instance, a series of new thienyl chalcone (B49325) derivatives showed potent activity against breast cancer cell lines; compound 5 was most active against MDA-MB-231 cells (IC50 = 6.15 µM) and compound 8 was most active against MCF-7 cells (IC50 = 7.14 µM). sysrevpharm.orgsysrevpharm.org Another thiophene-chalcone derivative, 15e , exhibited an IC50 value of 6.3 µM against the A549 lung cancer cell line. researchgate.net Di(3-thienyl)methanol demonstrated potent activity against T98G brain cancer cells. nih.gov

The anticancer activity is not limited to chalcones. Thieno[2,3-d]pyrimidine derivatives also showed potent cytotoxicity, with compound 5b having IC50 values of 37.19 nM against EGFR-WT and 204.10 nM against EGFR-T790M. nih.gov In an in vivo study, a tetrahydrobenzo[b]thiophene derivative (compound 4 ) was shown to cause a significant (26.6%) decrease in solid tumor mass, highlighting the potential for these compounds to be effective in a more complex biological environment. mdpi.com

| Compound/Analogue Class | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Thienyl Chalcone Derivative 5 | MDA-MB-231 | Breast | 6.15 | sysrevpharm.orgsysrevpharm.org |

| MCF-7 | Breast | 7.79 | ||

| Thienyl Chalcone Derivative 8 | MCF-7 | Breast | 7.14 | sysrevpharm.orgsysrevpharm.org |

| Thiophene-Chalcone Derivative 15e | A549 | Lung | 6.3 | researchgate.net |

| α,β-Unsaturated Ketone 6b | HeLa | Cervical | 6.7 | nih.gov |

| PC-3 | Prostate | 9.1 | ||

| N-phenylpyrazoline 8b | MCF-7 | Breast | 5.6 | nih.gov |

| HeLa | Cervical | 5.5 | ||

| Thienopyridine-carboxamide 11 | HepG2 | Liver | Near Sorafenib | researchgate.net |

Antimicrobial and Antifungal Efficacy

The investigation into heterocyclic compounds, particularly those containing thiophene (B33073) and fluorinated phenyl rings, has revealed significant potential for antimicrobial and antifungal applications. Analogues of this compound, such as chalcones and thiazolotriazoles, have been a focal point of this research.

Chalcone derivatives that incorporate a 2-thienyl ring have been synthesized and evaluated for their efficacy against various pathogenic microbes. nih.gov Studies on fluorinated chalcones have shown that their antimicrobial potency is closely linked to the nature and position of substituents on the aromatic rings. nih.gov For instance, the presence of a trifluoromethoxy group tends to confer greater antimicrobial effectiveness than a trifluoromethyl group. nih.gov However, chalcones containing a 2-thienyl ring showed intermediate-to-poor activity compared to standard drugs in some studies, suggesting that while the heteroaromatic ring is important, other structural features are crucial for high potency. nih.gov The antimicrobial properties of these chalcones are often attributed to the increased lipophilicity provided by fluorine atoms. nih.gov

Thiazolotriazole derivatives synthesized from a 2,4-dichloro-5-fluorophenyl precursor have also been assessed. nih.gov Specific compounds within this series demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity. nih.gov Similarly, novel thiazolidinone derivatives have been designed and tested, with chloro-substituted compounds showing significant inhibition against bacterial and fungal strains. nanobioletters.com Research into thiophene analogues of the antifungal drug bifonazole (B1667052) found that replacing a benzene (B151609) ring with a thiophene ring could produce compounds with potency comparable to established agents like miconazole (B906) and ketoconazole (B1673606) against Candida albicans. nih.gov

A preliminary structure-activity relationship (SAR) study on a series of 2-amino-thiophene-3-carbonitrile derivatives indicated that the presence of a cycloalkyl ring fused to the thiophene moiety was essential for antifungal activity, with cyclohexyl-containing compounds being the most effective candidates. researchgate.net

The following table summarizes the antimicrobial and antifungal activities of selected analogues.

| Compound Class | Modification | Target Organisms | Observed Efficacy |

| Fluorinated Chalcones | Contains 2-thienyl ring | Gram-positive & Gram-negative bacteria, Fungi | Intermediate to poor activity relative to standards. nih.gov |

| Thiazolotriazoles | Derived from 2,4-dichloro-5-fluorophenyl precursor | Bacteria and Fungi | Good antibacterial and antifungal activity observed for specific analogues (8c, 8e, 8h). nih.gov |

| Thiazolidinones | Chloro-substitution on phenyl ring | S. aureus, P. aeruginosa, S. typhi, C. albicans | Significant inhibition observed. nanobioletters.com |

| Thiophene Analogues of Bifonazole | Biphenyl-4-yl-(5-chloro-thien-2-yl)imidazol-1-ylmethane | Candida albicans | Antifungal potency was nearly comparable to miconazole and ketoconazole. nih.gov |

| 2-Amino-thiophene-3-carbonitriles | Cyclohexyl ring fused to thiophene | Candida and Cryptococcus species | Most active candidates among the series. researchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives containing the fluorophenyl and thienyl motifs have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that compounds in the chalcone, thiazolotriazole, and other related families can exhibit significant anti-inflammatory and analgesic effects. nih.govmedchemexpress.com

A series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group were synthesized and evaluated for these properties. nih.gov Several compounds from this series (specifically 8c, 8d, and 8h) displayed excellent anti-inflammatory activity, while compounds 8d, 8e, and 8h showed potent analgesic effects. nih.gov The mechanism for many such compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. medchemexpress.commdpi.com

Structural analogues of honokiol, a neolignan known for its anti-inflammatory properties, have been developed with fluoroethyl moieties. mdpi.com These compounds demonstrated anti-inflammatory activity that was comparable or even superior to the reference drug celecoxib (B62257) in certain models. mdpi.com The analgesic effect of some anti-inflammatory agents is produced in the inflamed tissue itself. medchemexpress.com

Furthermore, peripherally selective κ-opioid receptor agonists have been developed that possess both potent analgesic and anti-inflammatory properties, suggesting an alternative therapeutic pathway compared to centrally acting opioids or traditional NSAIDs. researchgate.net

The table below details the anti-inflammatory and analgesic findings for related compound series.

| Compound Class | Key Structural Feature | Activity | Notable Compounds |

| Thiazolotriazoles | 2,4-dichloro-5-fluorophenyl group | Anti-inflammatory & Analgesic | 8c, 8d, 8h (anti-inflammatory); 8d, 8e, 8h (analgesic). nih.gov |

| Honokiol Analogues | 4'-O-(2-Fluoroethyl) moiety | Anti-inflammatory | Activity comparable or superior to celecoxib. mdpi.com |

| Chalcones | Fluorine substitution | Anti-inflammatory & Analgesic | General property reported for this class. nih.gov |

| κ-Opioid Peptides | Peripherally selective agonists | Analgesic & Anti-inflammatory | FE 200665 and FE 200666 showed significant effects. researchgate.net |

Antiviral and Antiparasitic Activities

The structural framework of this compound is related to various N-heterocyclic compounds that have been investigated for activity against viral and parasitic pathogens. The benzimidazole (B57391) scaffold, which is a bioisostere of natural purines, is a key component in several established antiparasitic and antiviral drugs. nih.gov

Research into pyrimido[1,2-a]benzimidazole (B3050247) derivatives has identified compounds with significant antiparasitic potential. nih.gov A derivative featuring a 3-fluorophenyl substituent (compound 2a) was found to be a potent agent against Leishmania major, exhibiting high activity against both promastigote and amastigote forms of the parasite. nih.gov Another compound in the same series (3b), a 2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole, showed high activity and selectivity against Toxoplasma gondii. nih.gov

Thiophene derivatives have also been noted for their potential anti-protozoal and parasitic activities, broadening the scope of this chemical class in infectious disease research. researchgate.net While direct antiviral studies on this compound itself are not prominent, the known antiviral applications of related N-heterocycles like ribavirin (B1680618) and remdesivir (B604916) highlight the potential of this chemical space. nih.gov

| Compound Class | Key Structural Feature | Target Organism | Key Finding |

| Pyrimido[1,2-a]benzimidazoles | 3-fluorophenyl substituent (2a) | Leishmania major | Excellent activity in the nanomolar concentration range. nih.gov |

| Pyrimido[1,2-a]benzimidazoles | 3,5-difluorophenyl substituent (3b) | Toxoplasma gondii | High activity and selectivity for T. gondii. nih.gov |

| Thiophene Derivatives | General | Protozoa and Parasites | Reported to possess anti-protozoal and parasitic activities. researchgate.net |

Anticonvulsant Activities

Analogues incorporating structural elements of this compound have been explored for their potential to treat neurological disorders such as epilepsy. The core strategy often involves designing molecules that can modulate the balance of excitatory and inhibitory neurotransmitters in the central nervous system. nih.gov

A novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was designed and synthesized to this end. nih.gov Their anticonvulsant effects were assessed using standard preclinical models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.gov The majority of the synthesized compounds demonstrated anti-MES activity. nih.gov One compound in particular, 4g, emerged as the most promising, showing potent activity against both MES- and PTZ-induced seizures. nih.gov Further investigation suggested that its mechanism of action involves, at least in part, increasing the level of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

The glucose analogue 2-deoxy-D-glucose (2DG) has also been shown to have broad-spectrum anticonvulsant actions in various in vitro and in vivo models by reducing the frequency of epileptiform bursts and electrographic seizures. nih.gov This highlights that metabolic modulation is another avenue through which anticonvulsant effects can be achieved.

| Compound Series | Test Model | Key Finding |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES and scPTZ seizure models | Compound 4g was the most potent, with a suggested mechanism of increasing brain GABA levels. nih.gov |

| 2-deoxy-D-glucose (2DG) | In vitro and in vivo seizure models | Demonstrated acute anticonvulsant and chronic antiepileptic effects. nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological effects. For analogues related to this compound, SAR studies have provided valuable insights into the structural requirements for various pharmacological activities. nih.govresearchgate.net

In the development of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) were studied. frontiersin.orgpolyu.edu.hk The results showed that replacing the naphthalene (B1677914) moiety with a simple benzene ring eliminated the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, adding specific substituents to this new benzene ring could selectively restore activity. For example, a meta-chloro substituent restored ENT1 inhibition but not ENT2, whereas a meta-methyl or para-ethyl group regained activity for both transporters. polyu.edu.hk Furthermore, the presence of a halogen on the fluorophenyl ring attached to the piperazine (B1678402) was found to be essential for inhibitory activity. polyu.edu.hk

In the context of antimicrobial agents, SAR studies on thiazolidinone derivatives revealed that the presence of electron-donating groups on the phenyl ring tended to decrease antimicrobial activity. nanobioletters.com Conversely, chloro-substituted compounds showed significant inhibitory action. nanobioletters.com For a series of antifungal thiophene derivatives, a preliminary SAR study demonstrated that a cycloalkyl ring linked to the thiophene core was crucial for activity. researchgate.net

These studies underscore that minor chemical modifications—such as the addition, removal, or repositioning of functional groups—can lead to profound changes in biological potency and selectivity. nih.gov

Bioisosteric Replacements and Their Pharmacological Impact